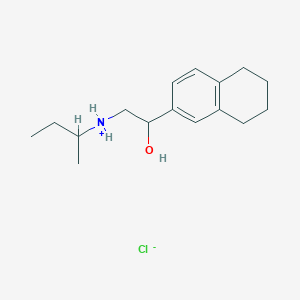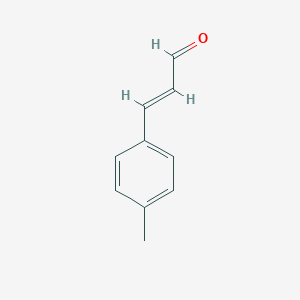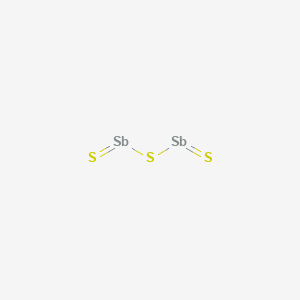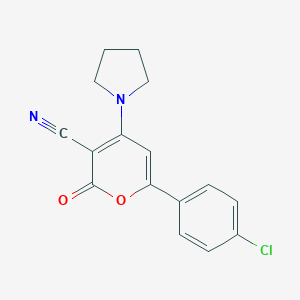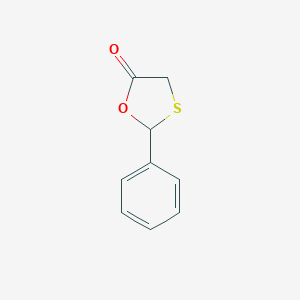
2-Phenyl-1,3-oxathiolan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,3-oxathiolan-5-one, also known as PTX, is a synthetic compound that has been used in various scientific research applications. It is a cyclic sulfone that has a unique structure, making it an interesting compound to study.
作用機序
2-Phenyl-1,3-oxathiolan-5-one has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that regulates insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and glucose uptake. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-Phenyl-1,3-oxathiolan-5-one has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 2-Phenyl-1,3-oxathiolan-5-one has been shown to have anti-inflammatory effects in vitro and in vivo.
実験室実験の利点と制限
One advantage of using 2-Phenyl-1,3-oxathiolan-5-one in lab experiments is that it has a unique structure, making it an interesting compound to study. 2-Phenyl-1,3-oxathiolan-5-one has also been shown to have various biochemical and physiological effects, making it a versatile compound for studying different biological processes. One limitation of using 2-Phenyl-1,3-oxathiolan-5-one in lab experiments is that it can be difficult to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for 2-Phenyl-1,3-oxathiolan-5-one research. One potential direction is to study the potential use of 2-Phenyl-1,3-oxathiolan-5-one in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another potential direction is to study the potential use of 2-Phenyl-1,3-oxathiolan-5-one in the treatment of neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyl-1,3-oxathiolan-5-one and its effects on different biological processes.
合成法
2-Phenyl-1,3-oxathiolan-5-one can be synthesized through a multistep process involving the reaction of different chemical compounds. The synthesis method involves the reaction of 2-phenyl-1,3-propanediol with thionyl chloride to produce 2-phenyl-1,3-dichloropropane. The 2-phenyl-1,3-dichloropropane is then reacted with sodium sulfide to produce 2-Phenyl-1,3-oxathiolan-5-one.
科学的研究の応用
2-Phenyl-1,3-oxathiolan-5-one has been used in various scientific research applications. It has been shown to have antitumor activity in vitro and in vivo. 2-Phenyl-1,3-oxathiolan-5-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-Phenyl-1,3-oxathiolan-5-one has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
2-Phenyl-1,3-oxathiolan-5-one |
|---|---|
分子式 |
C9H8O2S |
分子量 |
180.23 g/mol |
IUPAC名 |
2-phenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C9H8O2S/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChIキー |
CCPIXSCRYWRMSZ-UHFFFAOYSA-N |
SMILES |
C1C(=O)OC(S1)C2=CC=CC=C2 |
正規SMILES |
C1C(=O)OC(S1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



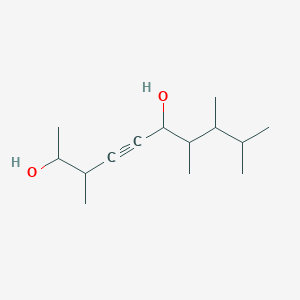
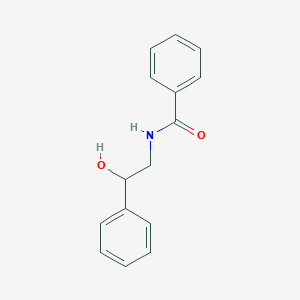


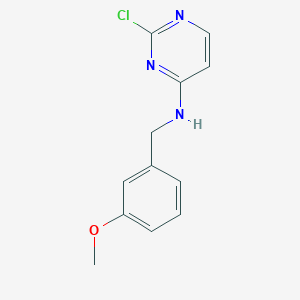
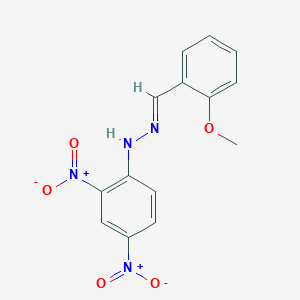
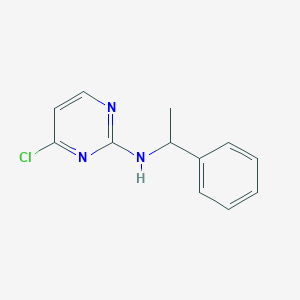
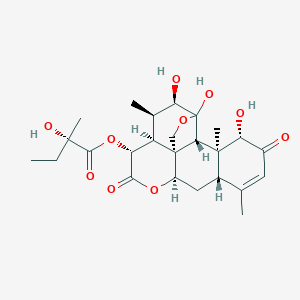
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)

